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Compound of Interest

Compound Name: TH-Z816

Cat. No.: B12396985 Get Quote

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of TH-Z816, a potent

inhibitor of KRAS(G12D), against other RAS mutants. Designed for researchers, scientists, and

drug development professionals, this document summarizes key experimental data, details

methodologies for crucial experiments, and visualizes the underlying molecular interactions

and pathways.

TH-Z816 is a novel small molecule designed to specifically target the KRAS(G12D) mutation by

forming a salt bridge with the aspartate residue at codon 12 (Asp12).[1] This interaction

induces the formation of an allosteric pocket, leading to the inhibition of downstream signaling

pathways.[1] Understanding the selectivity of TH-Z816 is paramount for its development as a

targeted cancer therapeutic.

Quantitative Analysis of TH-Z816 Cross-Reactivity
The following tables summarize the available quantitative data on the binding affinity and

inhibitory activity of TH-Z816 and its closely related analog, TH-Z827, against various RAS

mutants.

Table 1: Binding Affinity of TH-Z816 and Analogs Against RAS Mutants
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Compound RAS Mutant Method
Binding Affinity
(KD)

TH-Z816 KRAS(G12D)
Isothermal Titration

Calorimetry (ITC)
25.8 μM[1]

TH-Z827 KRAS(WT)
Isothermal Titration

Calorimetry (ITC)

No measurable

binding

TH-Z827 KRAS(G12C)
Isothermal Titration

Calorimetry (ITC)

No measurable

binding

Table 2: Inhibitory Activity of TH-Z816 and Analogs Against RAS Mutants

Compound RAS Mutant Assay
Inhibitory
Concentration
(IC50)

TH-Z816 KRAS(G12D)
SOS-catalyzed

Nucleotide Exchange
14 μM[1]

TH-Z827 KRAS(G12D)
SOS-catalyzed

Nucleotide Exchange
2.4 μM[2]

TH-Z827 KRAS(G12C)
SOS-catalyzed

Nucleotide Exchange
20 μM[2]

Note: Data for a broader range of RAS mutants (e.g., G12V, G13D, Q61H) for TH-Z816 is not

publicly available at this time. The data for TH-Z827, a closely related analog, suggests a

significant selectivity for the G12D mutant over G12C.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are the protocols for the key experiments cited in this guide.

Isothermal Titration Calorimetry (ITC)
ITC is utilized to directly measure the binding affinity of an inhibitor to its target protein.
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Objective: To determine the dissociation constant (KD) of TH-Z816 for various RAS mutants.

Methodology:

Protein and Ligand Preparation: Recombinant human KRAS proteins (WT, G12D, G12C,

etc.) are purified and dialyzed against the ITC buffer (e.g., 25 mM HEPES pH 7.4, 150 mM

NaCl, 5 mM MgCl₂, 1 mM TCEP). TH-Z816 is dissolved in the same buffer to minimize heats

of dilution.

ITC Instrument Setup: The experiment is performed using an isothermal titration calorimeter.

The sample cell is filled with the KRAS protein solution (typically at a concentration of 10-50

µM), and the injection syringe is loaded with the TH-Z816 solution (typically 10-20 fold higher

concentration than the protein).

Titration: A series of small injections of TH-Z816 are made into the sample cell containing the

KRAS protein. The heat change associated with each injection is measured.

Data Analysis: The raw data, a plot of heat change per injection versus the molar ratio of

ligand to protein, is fitted to a suitable binding model (e.g., one-site binding model) to

determine the thermodynamic parameters of the interaction, including the binding affinity

(KD), stoichiometry (n), and enthalpy (ΔH).

SOS-catalyzed Nucleotide Exchange Assay
This biochemical assay measures the ability of an inhibitor to block the exchange of GDP for

GTP on RAS, a critical step in RAS activation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of TH-Z816 for the

nucleotide exchange activity of various RAS mutants.

Methodology:

Reagents: Purified, GDP-loaded KRAS mutants, the catalytic domain of the guanine

nucleotide exchange factor SOS1 (SOScat), and a fluorescently labeled GTP analog (e.g.,

mant-GTP) are required.

Assay Procedure:
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KRAS-GDP is incubated with varying concentrations of TH-Z816 in an assay buffer (e.g.,

20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).

The nucleotide exchange reaction is initiated by the addition of SOScat and mant-GTP.

The increase in fluorescence, which corresponds to the binding of mant-GTP to KRAS, is

monitored over time using a fluorescence plate reader.

Data Analysis: The initial rates of the reaction at different inhibitor concentrations are

calculated. The IC50 value is determined by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action
To illustrate the molecular interactions and signaling pathways affected by TH-Z816, the

following diagrams have been generated using the DOT language.
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KRAS(G12D)
(GDP-bound)

Induced Allosteric
Pocket

TH-Z816

Binds to

Forms Salt Bridge
with Asp12

Mechanism of TH-Z816 binding to KRAS(G12D).

Click to download full resolution via product page

Caption: Mechanism of TH-Z816 binding to KRAS(G12D).
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RAS signaling pathway and the point of inhibition by TH-Z816.
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Caption: RAS signaling pathway and the point of inhibition by TH-Z816.
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Caption: General experimental workflow for characterizing RAS inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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